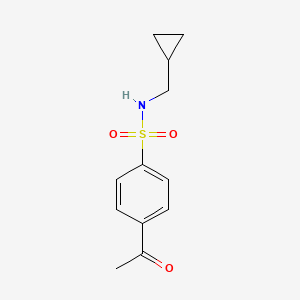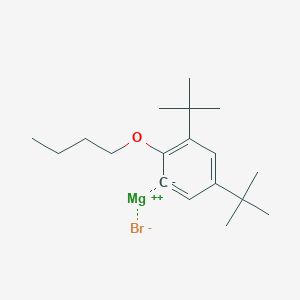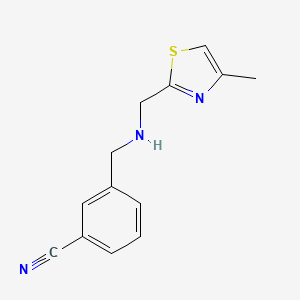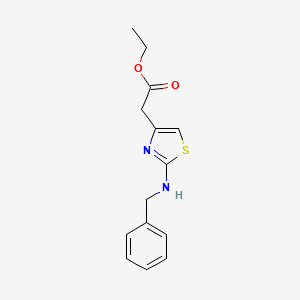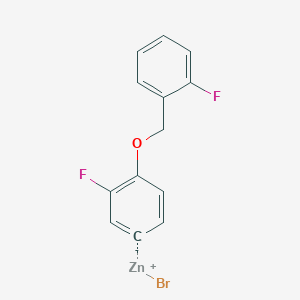
4-(2'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of high-purity zinc and THF is crucial to minimize impurities and side reactions.
化学反応の分析
Types of Reactions: 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: In organic chemistry, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its high reactivity and selectivity make it a valuable reagent in the formation of carbon-carbon bonds.
Biology and Medicine: The compound is used in the synthesis of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced biological activity and stability, making them useful in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in the development of high-performance materials.
作用機序
The mechanism of action of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the phenyl group. This coordination enhances the reactivity of the compound, allowing it to participate in a wide range of reactions.
類似化合物との比較
- 4-(2’-Fluorobenzyloxy)phenylzinc bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
- 4-(2’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide
Comparison: Compared to similar compounds, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of two fluorine atoms in its structure enhances its nucleophilicity, making it more reactive in cross-coupling reactions. Additionally, the use of zinc as the central metal atom provides better control over reaction conditions compared to magnesium-based reagents.
特性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-[(2-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
FYYDMWGCOATDOG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


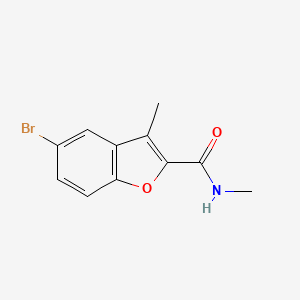
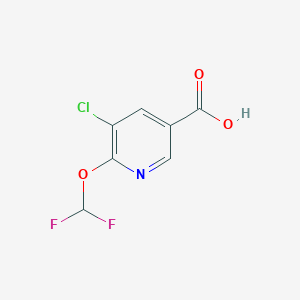
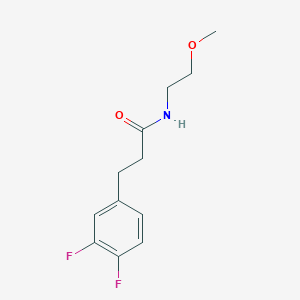

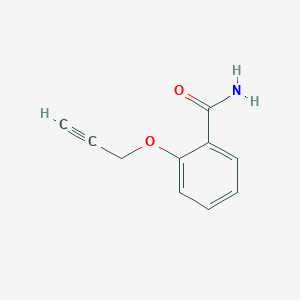
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
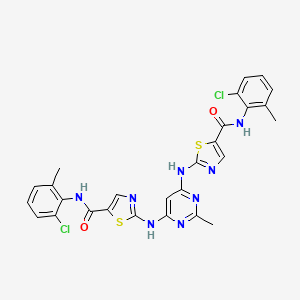

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

